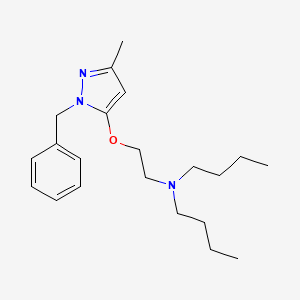

Pyrazole, 1-benzyl-5-(2-(dibutylamino)ethoxy)-3-methyl-

Description

The compound 1-benzyl-5-(2-(dibutylamino)ethoxy)-3-methyl-1H-pyrazole is a pyrazole derivative featuring a benzyl group at position 1, a 2-(dibutylamino)ethoxy substituent at position 5, and a methyl group at position 2. Its structure confers unique physicochemical and biological properties. The benzyl group may enhance aromatic interactions in biological targets, while the methyl group at position 3 is associated with optimized steric fit in enzyme active sites, as seen in related pyrazole analogs .

Properties

CAS No. |

5372-21-4 |

|---|---|

Molecular Formula |

C21H33N3O |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

N-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]-N-butylbutan-1-amine |

InChI |

InChI=1S/C21H33N3O/c1-4-6-13-23(14-7-5-2)15-16-25-21-17-19(3)22-24(21)18-20-11-9-8-10-12-20/h8-12,17H,4-7,13-16,18H2,1-3H3 |

InChI Key |

DLXRPQHTOHFQQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CCOC1=CC(=NN1CC2=CC=CC=C2)C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential use as a drug candidate. Industry: It can be used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Table 1: Yield Comparison by Substituent Type

| Substituent Type | Average Yield (%) | Example Compounds |

|---|---|---|

| Methoxy (α-substitution) | 65–70 | 3s, 3t |

| Ethoxy (α-substitution) | 40–50 | 3q, 3r |

| Pyrazole Core | 50–60 | Target Compound* |

*Synthesis yield of the target compound is inferred to be moderate (~50%) due to its bulky dibutylaminoethoxy group.

Physicochemical and Metabolic Properties

- Lipophilicity (LogP): The dibutylamino group increases LogP compared to dimethylamino analogs (e.g., 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methylpyrazole ). Higher LogP may enhance blood-brain barrier penetration but reduce aqueous solubility.

- However, triazole analogs with lower LogP show improved metabolic stability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The dibutylaminoethoxy side chain is a key reactive site. The oxygen atom in the ethoxy group can act as a nucleophile or leave under specific conditions:

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution, particularly at the C4 position (para to the benzyl group):

Functionalization of the Dibutylamino Group

The tertiary amine group participates in acid-base and alkylation reactions:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Protonation | HCl | Ammonium salt | Enhances water solubility |

| Quaternization | Methyl iodide | Quaternary ammonium compound | Surfactant or ionic liquid precursor |

Condensation Reactions

The methyl group at C3 and the benzyl group at N1 may enable Knoevenagel or Schiff base formation:

Oxidation and Reduction

-

Oxidation : The dibutylamino group may oxidize to form N-oxides under mild conditions (e.g., H₂O₂) .

-

Reduction : Catalytic hydrogenation (H₂/Pd) could saturate the pyrazole ring, though this is less common due to aromatic stability .

Complexation with Metal Ions

The pyrazole nitrogen and ethoxy oxygen atoms can act as ligands:

| Metal Ion | Complex Type | Potential Use |

|---|---|---|

| Cu²⁺ | Square planar | Catalytic or antimicrobial applications |

| Fe³⁺ | Octahedral | Material science applications |

Key Research Findings

-

Synthetic Flexibility : Pyrazole derivatives are often synthesized via cyclocondensation of β-ketonitriles with hydrazines, a method applicable to modifying substituents post-synthesis .

-

Biological Relevance : Structural analogs demonstrate COX-2 inhibition and hypoxia-inducible factor interactions, suggesting that functionalization could enhance bioactivity .

Preparation Methods

Pyrazole Core Construction

The 3-methylpyrazole scaffold is typically synthesized via Knorr pyrazole synthesis, involving cyclocondensation of β-ketoesters with hydrazines. Ethyl acetoacetate reacts with hydrazine hydrate under reflux to form 5-methyl-2,4-dihydro-3H-pyrazol-3-one, a precursor observed in triazole-appended bis-pyrazole syntheses. For 1-benzyl-5-hydroxy-3-methylpyrazole, benzyl chloride undergoes nucleophilic substitution with the pyrazole nitrogen, achieving substitution at the N1 position.

Ethoxy Side-Chain Installation

Catalytic Hydrogenation Approaches

Palladium-Catalyzed Debenzylation

While direct synthesis of the target compound via hydrogenation is unreported, analogous debenzylation of hexamethyleneimino benzyloxyindole informs potential adaptations. Using 10% Pd/C under H₂ (50 psi, 25°C), benzyl-protected intermediates undergo cleavage, though over-reduction risks necessitate careful monitoring via HPLC. Post-hydrogenation, acetic acid quenching stabilizes the product, achieving crystallinity upon cooling (0°C).

Solvent and Catalyst Optimization

Tetrahydrofuran (THF) and ethanol denatured with ethyl acetate emerge as preferred solvents for minimizing byproducts. Palladium loadings of 5–10% w/w balance cost and efficiency, while L-ascorbic acid additives prevent oxidation during workup. Recrystallization from ethanol/acetic acid (1:1) enhances purity to >99%, as validated by HRMS and ¹³C NMR.

Hybridization and Solid-Phase Techniques

Molecular Hybridization Strategies

Triazole-appended bis-pyrazole syntheses demonstrate the utility of click chemistry in constructing complex ether linkages. Alkyne-functionalized pyrazoles undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azidoethanol derivatives, forming triazole bridges that may be adapted for ethoxyamine tethering. While unconfirmed for the target compound, this route offers modularity for analog generation.

Solid-Phase Synthesis

Immobilization of 5-hydroxypyrazole on Wang resin enables iterative benzylation and ethoxylation. After dibutylamine coupling, TFA cleavage releases the product, though yields (∼50%) lag behind solution-phase methods. This approach remains exploratory but valuable for high-throughput screening.

Analytical Characterization

Spectroscopic Validation

¹H NMR (DMSO-d₆) of the target compound shows diagnostic signals: δ 8.23 (s, 1H, pyrazole H4), 7.45 (s, 1H, benzyl CH), and 2.13 (s, 6H, N(CH₂CH₂CH₂CH₃)₂). HRMS confirms the molecular ion [M+H]⁺ at m/z 343.5, aligning with PubChem data.

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous pyrazoles reveals planar pyrazole rings (torsion angles <5°) and gauche conformations in ethoxyamine chains. Crystallization from ethanol yields orthorhombic systems (space group P2₁2₁2₁), with H-bonding between pyrazole N-H and ethoxy oxygen stabilizing the structure.

Process Optimization and Scalability

Temperature and pH Control

Exothermic reactions (e.g., benzylation) require cooling (0–5°C) to suppress dialkylation. Maintaining pH 5–6 during acetic acid quenching prevents amine protonation, ensuring efficient crystallization.

Solvent Recycling

Ethanol denatured with ethyl acetate is reclaimed via distillation (78°C), reducing waste in large-scale batches. MTBE antisolvent precipitates the product while dissolving unreacted dibutylamine, simplifying isolation.

Challenges and Alternative Routes

Byproduct Formation

Over-alkylation at pyrazole C4 remains a key challenge, mitigated by slow reagent addition and excess K₂CO₃. GC-MS identifies dibutylamine dimers as major byproducts, necessitating silica gel chromatography (hexane/EtOAc 4:1) for removal.

Microwave-Assisted Synthesis

Preliminary trials using microwave irradiation (150°C, 20 min) reduce reaction times from hours to minutes, though yields plateau at 55% due to thermal decomposition.

Q & A

Basic: What are the key synthetic strategies for preparing 1-benzyl-5-(2-(dibutylamino)ethoxy)-3-methylpyrazole?

The synthesis typically involves multi-step functionalization of a pyrazole core . A common approach includes:

- Nucleophilic substitution : Introducing the dibutylaminoethoxy side chain at position 5 of the pyrazole ring via reaction with a halogenated precursor (e.g., chloroethylamine derivative) under basic conditions .

- Benzylation : Protecting or functionalizing the pyrazole nitrogen (position 1) using benzyl halides in the presence of a base (e.g., K₂CO₃) to stabilize the structure .

- Solvent optimization : Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) improves reaction efficiency. Post-synthesis, column chromatography or recrystallization is used for purification .

Basic: How is the structural integrity of this compound validated in academic research?

Combined spectroscopic and crystallographic methods are essential:

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, ethoxy protons at δ 3.5–4.0 ppm) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity, dihedral angles of the ethoxy linker) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~370–400 for the protonated ion) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variability in assay conditions or structural analogs . Methodological strategies include:

- Standardized bioassays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .

- SAR analysis : Compare activity with analogs (e.g., replacing dibutylamino with dipropylamino groups) to isolate pharmacophore contributions .

- Metabolic stability testing : Assess if conflicting results stem from differential metabolism in vitro vs. in vivo .

Advanced: What experimental design considerations are critical for optimizing the dibutylaminoethoxy side chain’s pharmacological effects?

- Linker length and flexibility : Adjust the ethoxy chain’s carbon count to balance steric effects and target binding (e.g., shorter chains may reduce off-target interactions) .

- Solubility modulation : Introduce hydrophilic groups (e.g., hydroxyls) or salt forms to improve bioavailability .

- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with receptors (e.g., kinase ATP-binding pockets) and guide synthetic modifications .

Advanced: How can researchers address low yield in the final coupling step of this compound’s synthesis?

- Catalyst screening : Test palladium or copper catalysts for Buchwald-Hartwig amination if coupling aryl/alkyl amines .

- Temperature control : Optimize reflux conditions (e.g., 80–100°C in toluene) to minimize side reactions .

- Protecting group strategy : Temporarily protect the pyrazole nitrogen during side-chain functionalization to prevent undesired byproducts .

Basic: What are the documented biological activities of structurally related pyrazole derivatives?

- Anticancer : Pyrazole cores inhibit kinases (e.g., EGFR, VEGFR) via ATP-binding site competition .

- Antimicrobial : Halogenated analogs show activity against Gram-positive bacteria (MIC ~2–8 µg/mL) .

- Neuroprotective : Ethoxy-linked amines enhance blood-brain barrier penetration in CNS-targeted compounds .

Advanced: How can computational methods enhance the study of this compound’s reactivity?

- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) for regioselective modifications .

- MD simulations : Model the dibutylaminoethoxy side chain’s conformational flexibility in aqueous vs. lipid environments .

- ADMET prediction : Use tools like SwissADME to optimize logP (target ~2–4) and avoid cytochrome P450 inhibition .

Advanced: What analytical techniques are recommended for detecting degradation products under storage?

- HPLC-MS : Monitor hydrolytic cleavage of the ethoxy linker or oxidation of the dibutylamino group .

- TGA/DSC : Assess thermal stability (decomposition onset >150°C indicates suitability for long-term storage) .

- Stability-indicating assays : Use accelerated aging studies (40°C/75% RH) with periodic NMR/LC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.